2-Methoxy-6-(3-methoxyphenyl)naphthalene
Overview
Description
2-Methoxy-6-(3-methoxyphenyl)naphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of two methoxy groups attached to a naphthalene ring system. The structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(3-methoxyphenyl)naphthalene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions . The general procedure involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Suzuki–Miyaura coupling reaction is often employed due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(3-methoxyphenyl)naphthalene undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen to the compound, typically reducing double bonds or carbonyl groups.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydronaphthalenes.
Scientific Research Applications
2-Methoxy-6-(3-methoxyphenyl)naphthalene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(3-methoxyphenyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-vinylnaphthalene: Similar in structure but with a vinyl group instead of a methoxyphenyl group.
2-Methoxynaphthalene: Lacks the additional methoxyphenyl group, making it less complex.
Uniqueness
2-Methoxy-6-(3-methoxyphenyl)naphthalene is unique due to its dual methoxy groups and the presence of a methoxyphenyl substituent.
Properties
IUPAC Name |
2-methoxy-6-(3-methoxyphenyl)naphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c1-19-17-5-3-4-13(11-17)14-6-7-16-12-18(20-2)9-8-15(16)10-14/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDSJAMLQLDCBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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